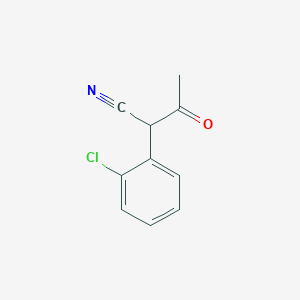![molecular formula C23H25N3O5 B2679373 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 618405-52-0](/img/structure/B2679373.png)
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a dihydrobenzo[b][1,4]dioxine ring, a carbonyl group, a dimethylamino group, a hydroxy group, and a pyrrol-2-one ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H-NMR analysis . This would provide information about the hydrogen atoms in the molecule and their environment, which can be used to infer the structure of the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the hydroxy group could participate in reactions such as esterification or oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s functional groups and molecular structure .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Diversity
A foundational aspect of research involving the specified compound focuses on chemical synthesis and structural diversity. The generation of structurally diverse libraries through various alkylation and ring closure reactions showcases the compound's versatility in creating a wide range of derivatives. These synthetic strategies enable the exploration of new chemical spaces, potentially leading to novel functionalities and applications in materials science and drug discovery (Roman, 2013).
Supramolecular Chemistry
The study of supramolecular adducts, involving classical hydrogen bonds and noncovalent interactions, highlights the compound's role in the development of complex molecular architectures. These interactions are crucial for understanding the self-assembly processes, which are fundamental in nanotechnology, molecular recognition, and the design of functional materials (Fang et al., 2020).
Catalysis and Organic Synthesis
The application of 4-(dimethylamino)pyridine (DMAP) as a catalyst in organic synthesis is another significant area of research. DMAP facilitates various stereoselective syntheses, including the generation of bicyclic and tricyclic systems from p-quinols, demonstrating the compound's utility in constructing complex organic molecules. This capability is invaluable for the synthesis of pharmaceuticals and complex organic structures (García-García et al., 2014).
Novel Organic Materials
Research into novel organic materials, such as polyimides derived from related pyridine units, reveals the compound's potential in materials science. These materials exhibit exceptional thermal and thermooxidative stability, alongside promising solubility characteristics, making them suitable for high-performance applications in electronics and aerospace industries (Zhang et al., 2005).
Analytical and Sensing Applications
The development of fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels illustrates the compound's application in environmental monitoring and analysis. Such probes, with aggregation-enhanced emission features, offer a novel method for the selective, real-time, and quantitative detection of CO2, essential for addressing environmental concerns and enhancing biological and medical research (Wang et al., 2015).
Mécanisme D'action
The mechanism of action of this compound in biological systems would depend on its structure and properties. For example, compounds with a dihydrobenzo[b][1,4]dioxine ring have been found to have activity as GPR40 agonists, which could make them potential therapeutic targets for the treatment of diabetes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-25(2)10-3-11-26-20(15-6-8-24-9-7-15)19(22(28)23(26)29)21(27)16-4-5-17-18(14-16)31-13-12-30-17/h4-9,14,20,27H,3,10-13H2,1-2H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUYNLRHBBPAM-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)


![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)


